DL-alpha-Tocopherol acetate

Descripción general

Descripción

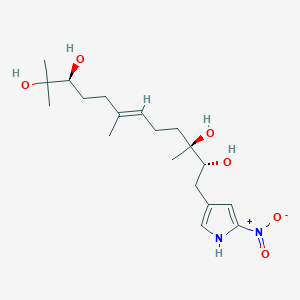

DL-alpha-Tocopherol acetate, also known as Vitamin E acetate, is a form of Vitamin E. It is the ester of acetic acid and α-tocopherol . It is a stable ester form of vitamin E, widely used in the formulation of cosmetics for the prevention or correction of skin damage . It is also used as a dietary supplement for individuals who may demonstrate a genuine deficiency in Vitamin E .

Molecular Structure Analysis

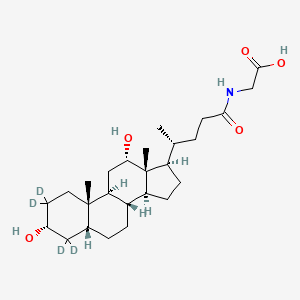

The molecular formula of this compound is C31H52O3 . The molecular weight is 472.74 . The structure is comprised of a chromanol ring with a side chain located at the C2 position .Chemical Reactions Analysis

This compound is used as an analytical reference standard for the quantification of the analyte in cosmetic products using high-performance liquid chromatography technique . It has been used to study its effect on blood pressure and lipidic profile in streptozotocin-induced diabetes mellitus rats .Physical And Chemical Properties Analysis

This compound is a clear, slightly greenish-yellow, viscous oily liquid . It has a density of 0.96 g/mL at 20 °C .Aplicaciones Científicas De Investigación

Bioavailability in Dairy Cows : A study by Baldi et al. (1997) assessed the bioavailability of different formulations of DL-alpha-tocopheryl acetate in dairy cows. They found that administration significantly increased plasma alpha-tocopherol levels, with variations based on the formulation used (Baldi et al., 1997).

Tissue Concentrations in Beef Cattle : Hidiroglou et al. (1988) investigated the concentration of alpha-tocopherol in plasma and tissues of beef cows following oral administration of different tocopherol sources, including DL-alpha-tocopheryl acetate. They observed variations in alpha-tocopherol concentrations in different tissues based on the form of vitamin E supplemented (Hidiroglou et al., 1988).

Serum and Tissue Concentrations in Sheep : A study conducted on sheep by Ochoa et al. (1992) examined serum and tissue concentrations of alpha-tocopherol after oral supplementation with various forms of vitamin E, including DL-alpha-tocopheryl acetate. The study revealed effects of different treatments on serum alpha-tocopherol concentrations (Ochoa et al., 1992).

Physical Properties and Stability : Rudy and Senkowski (1974) provided an overview of the physical properties, synthesis, stability, degradation, metabolic products, and methods of analysis of DL-alpha-tocopheryl acetate. This information is crucial for understanding its behavior and application in different contexts (Rudy & Senkowski, 1974).

Antioxidant Activities in Pharmaceutical Formulations : Di Mambro et al. (2003) compared the antioxidant effect of different forms of Vitamin E, including DL-alpha-tocopherol and alpha-tocopherol acetate, in pharmaceutical formulations. This research highlights the role of DL-alpha-tocopherol acetate in enhancing the stability and effectiveness of pharmaceutical products (Di Mambro et al., 2003).

Effects on Milk Production in Cows : Dunkley et al. (1967) investigated the intermittent administration of DL-alpha-tocopheryl acetate to cows and its effect on the oxidative stability of milk. This research provides insights into its potential use in dairy farming (Dunkley et al., 1967).

Effects on Vitamin E Transfer in Sheep : A study by Njeru et al. (1994) explored the effects of pre- and postpartum supplemental DL-alpha-tocopheryl acetate on placental and mammary vitamin E transfer in sheep. This research contributes to understanding the role of vitamin E in reproductive health and offspring development in livestock (Njeru et al., 1994).

Mecanismo De Acción

Target of Action

DL-alpha-Tocopherol acetate primarily targets cell membranes and lipoproteins. Its role is to protect these structures from oxidative damage by neutralizing free radicals. This antioxidant action is crucial in preventing lipid peroxidation, which can lead to cell damage and contribute to various diseases .

Mode of Action

this compound interacts with free radicals by donating a hydrogen atom, thereby neutralizing the radicals and preventing them from causing oxidative damage. This interaction stabilizes the free radicals and converts DL-alpha-Tocopherol into a less reactive form, which can be recycled back to its active state by other antioxidants like vitamin C .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the lipid peroxidation pathway. By inhibiting the oxidation of polyunsaturated fatty acids in cell membranes, it prevents the formation of lipid peroxides and subsequent cellular damage. This action also influences other pathways related to inflammation and cell signaling, as oxidative stress is a key modulator of these processes .

Pharmacokinetics

this compound is absorbed in the small intestine and transported via chylomicrons to the liver, where it is incorporated into lipoproteins and distributed to various tissues. Its bioavailability is influenced by factors such as dietary fat intake and the presence of other fat-soluble vitamins. The compound is metabolized in the liver and excreted primarily in the urine .

Action Environment

Environmental factors such as temperature, light, and oxygen levels can influence the stability and efficacy of this compound. For instance, exposure to high temperatures and light can degrade the compound, reducing its antioxidant capacity. Additionally, the presence of other antioxidants can enhance its efficacy by facilitating the recycling of DL-alpha-Tocopherol to its active form.

This compound’s role as a potent antioxidant makes it a valuable compound in protecting cells from oxidative damage and maintaining overall cellular health.

: DrugBank : DrugBank : Sigma-Aldrich : DrugBank : DrugBank : The Derm Review

Safety and Hazards

DL-alpha-Tocopherol acetate can be considered an occupational hazard due to its irritating action on the eyes, skin, and respiratory system. Prolonged and frequent exposure to this compound can even result in chronic health problems . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Despite substantial knowledge about its role in animal nutrition, several questions remain unanswered. Current research seeks to determine optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages in livestock . Vitamin E continues to be a crucial component in improving animal health, and ongoing research aims to uncover its benefits and mechanisms of action further .

Análisis Bioquímico

Biochemical Properties

DL-alpha-Tocopherol acetate plays a crucial role in biochemical reactions primarily due to its antioxidant activity. It interacts with various enzymes, proteins, and other biomolecules to protect cells from oxidative damage. One of the key interactions is with lipid peroxides, where this compound donates a hydrogen atom to neutralize free radicals, thereby preventing lipid peroxidation. Additionally, it interacts with enzymes such as protein kinase C, modulating its activity and influencing cellular signaling pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of certain cancer cell lines by affecting the expression of genes involved in cell cycle regulation . It also enhances the antioxidant defense system of cells, thereby reducing oxidative stress and promoting cell survival.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects by binding to specific biomolecules and modulating their activity. For example, this compound can inhibit the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress. It also influences gene expression by modulating transcription factors and signaling pathways, leading to changes in the expression of antioxidant and anti-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its antioxidant activity can decrease upon prolonged exposure to light and air. Studies have shown that this compound can maintain its protective effects on cellular function for extended periods, but its efficacy may diminish over time due to degradation . Long-term studies in vitro and in vivo have demonstrated sustained antioxidant benefits, although the extent of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it exhibits beneficial effects such as enhanced antioxidant defense and reduced oxidative stress. At high doses, this compound can have toxic or adverse effects, including liver damage and disruption of lipid metabolism . Threshold effects have been observed, indicating that there is an optimal dosage range for maximizing its benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver to alpha-tocopherol, which is the active form of Vitamin E. This conversion involves enzymes such as esterases and lipases. Alpha-tocopherol then participates in various metabolic processes, including the neutralization of free radicals and the regulation of lipid metabolism . This compound also influences metabolic flux and metabolite levels, contributing to its overall antioxidant effects.

Propiedades

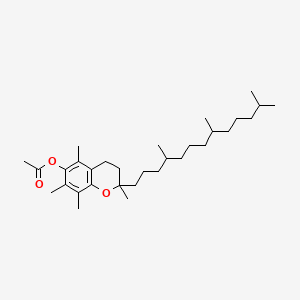

| { "Design of the Synthesis Pathway": "The synthesis pathway of DL-alpha-Tocopherol acetate involves the esterification of DL-alpha-Tocopherol with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "DL-alpha-Tocopherol", "Acetic anhydride", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Mix DL-alpha-Tocopherol and acetic anhydride in a reaction flask", "Add a small amount of catalyst to the mixture", "Heat the mixture under reflux for several hours", "Cool the mixture and add water to hydrolyze the excess acetic anhydride", "Extract the product with an organic solvent", "Dry the organic layer with anhydrous sodium sulfate", "Filter the solution and evaporate the solvent to obtain DL-alpha-Tocopherol acetate" ] } | |

Número CAS |

7695-91-2 |

Fórmula molecular |

C31H52O3 |

Peso molecular |

472.7 g/mol |

Nombre IUPAC |

[2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |

InChI |

InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31?/m1/s1 |

Clave InChI |

ZAKOWWREFLAJOT-ADUHFSDSSA-N |

SMILES isomérico |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C)C |

SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |

SMILES canónico |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |

Punto de ebullición |

363 °F at 0.01 mmHg (NTP, 1992) >343 degrees Celcius |

Densidad |

0.9507 at 78.1 °F (NTP, 1992) - Less dense than water; will float |

melting_point |

26.5 - 27.5 °C |

Otros números CAS |

58-95-7 7695-91-2 52225-20-4 |

Descripción física |

Pellets or Large Crystals, Liquid; Pellets or Large Crystals Solid |

Solubilidad |

less than 1 mg/mL at 63 °F (NTP, 1992) Insoluble in cold water and hot wate |

Sinónimos |

3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol Acetate, Tocopherol alpha Tocopherol alpha Tocopherol Acetate alpha Tocopherol Hemisuccinate alpha Tocopherol Succinate alpha Tocopheryl Calcium Succinate alpha-Tocopherol alpha-tocopherol acetate alpha-tocopherol hemisuccinate alpha-tocopherol succinate alpha-Tocopheryl Calcium Succinate d alpha Tocopherol d alpha Tocopheryl Acetate d-alpha Tocopherol d-alpha-Tocopheryl Acetate R,R,R-alpha-Tocopherol Tocopherol Acetate Tocopherol Succinate Tocopherol, d-alpha Tocopheryl Acetate vitamin E succinate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does DL-Alpha-Tocopherol acetate exert its antioxidant effects in biological systems?

A1: this compound is a precursor to alpha-tocopherol, the active form of Vitamin E. Once de-esterified in the body, alpha-tocopherol acts as a chain-breaking antioxidant, primarily protecting cell membranes from lipid peroxidation. [] It neutralizes lipid peroxyl radicals, halting the chain reaction of lipid oxidation and preventing damage to cell structures. [, , ]

Q2: Do different forms of Vitamin E, such as D-alpha-tocopherol and this compound, have different bioavailabilities?

A2: Yes, research suggests that the form of alpha-tocopherol influences its bioavailability. Studies in sheep and cattle have shown that D-alpha-tocopherol generally exhibits higher bioavailability than this compound when administered orally. [, ] Additionally, research in calves suggests that the liquid form (D-alpha-tocopherol) might be more bioavailable than the powder form (this compound). []

Q3: Can dietary supplementation with this compound influence oxidative stress markers in animals?

A3: Yes, studies in pigs, broiler chickens, and ewes demonstrate that dietary this compound can significantly increase alpha-tocopherol concentrations in various tissues like plasma, liver, and muscle. [, , , ] This increase in tissue alpha-tocopherol is often associated with improved antioxidant status, evidenced by changes in markers like lipid peroxides, glutathione peroxidase, and superoxide dismutase activity. [, , , ]

Q4: Does maternal hyperthermia induce oxidative stress in embryos, and can this compound mitigate this effect?

A4: Research in mice indicates that maternal hyperthermia can indeed induce oxidative stress in embryos, leading to pre-implantation embryo death. [] Administration of this compound to hyperthermic mothers was found to mitigate embryo death, possibly by reducing physiological oxidative stress and increasing intracellular glutathione (GSH) levels in zygotes. []

Q5: Does this compound offer protection against sulfur dioxide-induced oxidative damage in red blood cells?

A5: Studies using rat models have shown that this compound, particularly when administered in combination with vitamin C, can effectively reduce oxidative damage in red blood cells caused by sulfur dioxide inhalation. [] This protective effect is observed through the reduction of malondialdehyde (MDA) levels and osmotic fragility, suggesting a role of this compound in mitigating oxidative stress induced by SO2. []

Q6: Can this compound supplementation affect collagen production in certain cell types?

A6: In vitro studies using rabbit corneal keratocytes have shown that this compound, when incubated in the absence of serum, can inhibit collagen production. [] Interestingly, the same study also observed an increase in fibronectin synthesis under similar conditions, highlighting the complex and potentially opposing roles of this compound in wound healing and scar formation. []

Q7: How does the efficacy of natural (RRR-alpha-tocopherol acetate) compare to synthetic (all-rac alpha-tocopherol acetate) vitamin E in beef cows?

A7: Studies in beef cows show that both natural (RRR-alpha-tocopherol acetate) and synthetic (all-rac alpha-tocopherol acetate) forms of vitamin E effectively increased serum alpha-tocopherol concentrations. [, ] While some studies report minor differences in absorption and effects on specific parameters, both forms are generally considered effective in improving vitamin E status in cattle. [, ]

Q8: Are there differences in the effectiveness of natural (d-alpha-tocopherol acetate) and synthetic (this compound) vitamin E supplementation in horses?

A8: Research in horses, specifically those with restricted access to pasture and potentially prone to vitamin E deficiency, suggests that both natural and synthetic forms of vitamin E can effectively increase and maintain serum alpha-tocopherol concentrations within normal ranges. [] While some studies report variations in absorption patterns, both forms are generally considered viable options for supplementing horses with Vitamin E. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025760.png)

![1-Azetidinecarboxamide, 3-(1-methylethoxy)-N-[[2-methyl-4-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]phenyl]methyl]-](/img/structure/B3025773.png)

![N-(4-(3-(5-methylfuran-2-yl)-1-phenyl-1h-pyrazol-4-yl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-2-yl)acetamide](/img/structure/B3025774.png)

![[1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](3,3-difluoro-1-azetidinyl)-methanone](/img/structure/B3025776.png)

![(alphaR)-alpha-[[1,4-dihydro-4-(hydroxyimino)-1-oxo-2-naphthalenyl]amino]-N-(3,5-dimethoxyphenyl)-benzenepropanamide](/img/structure/B3025781.png)